molecular formula C24H18Cl2N2O B11654447 2-(3,4-dichlorophenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B11654447
M. Wt: 421.3 g/mol
InChI Key: ZMQBPXZYAJUPRG-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The 3,4-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 4-ethylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenyl)quinoline-4-carboxamide
  • N-(4-ethylphenyl)quinoline-4-carboxamide
  • 2-phenylquinoline-4-carboxamide

Uniqueness

2-(3,4-dichlorophenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide is unique due to the presence of both the 3,4-dichlorophenyl and 4-ethylphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C24H18Cl2N2O

Molecular Weight

421.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18Cl2N2O/c1-2-15-7-10-17(11-8-15)27-24(29)19-14-23(16-9-12-20(25)21(26)13-16)28-22-6-4-3-5-18(19)22/h3-14H,2H2,1H3,(H,27,29)

InChI Key

ZMQBPXZYAJUPRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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